molecular formula C10H8Cl2O B3025285 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one CAS No. 248607-58-1

5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B3025285
CAS RN: 248607-58-1
M. Wt: 215.07 g/mol
InChI Key: PZKHBGYPFVREIL-UHFFFAOYSA-N
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Description

5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one (5,7-DCDN) is a monocyclic aromatic compound that is widely used in scientific research. It has a wide range of applications, from drug discovery and development to biochemical and physiological studies. The compound is also known by its common name, ‘3,4-dihydronaphthalen-1(2H)-one’.

Scientific Research Applications

Synthesis Techniques

  • One-Pot Synthesis : A one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, which would include derivatives like 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one, has been developed using Pd(PPh3)4/AgOAc catalysis. This method is noted for its simplicity, mild conditions, and good yields (Liu et al., 2012).

Chemical Structure and Reactions

  • Dynamic NMR Studies : Research involving photochlorinations and dechlorination reactions of related dihydronaphthalene compounds has been conducted, providing insights into the structural dynamics and chemical reactivity of this class of compounds (Garcia et al., 1995).
  • Chromium Tricarbonyl Complexes : Investigations into the reactions of 1,4-dihydronaphthalene with chromium tricarbonyl complexes shed light on the metal-induced thermal isomerizations of such compounds, which may be relevant to 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one (Oprunenko et al., 2007).

Biological and Medicinal Chemistry

  • Antimicrobial Activities : A study on 3,4-Dihydro-2H-naphthalen-1-ones (a category including the chemical ) showed that derivatives of this compound exhibit significant antimicrobial activities, particularly certain thiazolidinones (Gupta & Chaudhary, 2013).
  • Cytotoxic Activity : Novel 3,4-dihydronaphthalen-1(2H)-ones with spiro-butyrolactone, isolated from endophytic fungi, have shown selective cytotoxic activity against certain cancer cell lines (Sang et al., 2017).

Chemical Synthesis and Modifications

  • Synthesis of Novel Compounds : Various studies have been conducted on the synthesis of novel compounds using 3,4-dihydronaphthalen-1(2H)-ones as starting materials or intermediates, demonstrating the chemical's versatility in synthetic chemistry (Faul et al., 2001), (Zhuang & Hartmann, 1998).

Structural Characterization

  • X-Ray Crystallography : The structure of certain dihydronaphthalen-1(2H)-one derivatives has been confirmed using X-ray crystallographic data, providing a deeper understanding of the molecular structure of these compounds (Kumar et al., 2019).

Pharmacological Potential

  • Mast Cell Stabilizing Activity : Some derivatives of 3,4-dihydronaphthalen-1(2H)-one have been identified as potential modulators for allergic and inflammatory responses, particularly through mast cell stabilizing activity (Barlow et al., 2011).

Chemical Properties and Synthesis

  • Intramolecular Alkylation Studies : Research on the acid-catalyzed reactions of certain dihydronaphthalen-1(2H)-ones has provided insights into their chemical properties and potential applications in synthetic chemistry (Johnson & Mander, 1978).

Synthesis and Binding Affinity

  • Benzodiazepine Site Binding : A series of 3,4-dihydronaphthalen-1(2H)-ones showed high binding affinity for the benzodiazepine site of GABAA receptors, highlighting their potential in neurological research and drug development (Szekeres et al., 2004).

properties

IUPAC Name

5,7-dichloro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKHBGYPFVREIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Cl)Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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